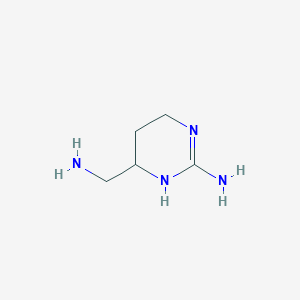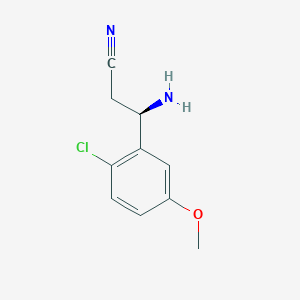
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features a nitrile group (-C≡N) attached to a three-carbon chain, which is further substituted with an amino group (-NH2) and a 2-chloro-5-methoxyphenyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of a suitable 2-chloro-5-methoxybenzaldehyde with a nitrile-containing reagent under basic conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as reduction and protection/deprotection of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(3R)-3-Amino-3-(2-methoxyphenyl)propanenitrile: Lacks the chloro group, which may influence its pharmacokinetic properties.
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile: Substitutes the methoxy group with a methyl group, potentially altering its interaction with biological targets.
Uniqueness
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for research and development in various fields.
Propriétés
Numéro CAS |
1213551-05-3 |
|---|---|
Formule moléculaire |
C10H11ClN2O |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
Clé InChI |
CYIUHWPJFLLCMK-SNVBAGLBSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)Cl)[C@@H](CC#N)N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


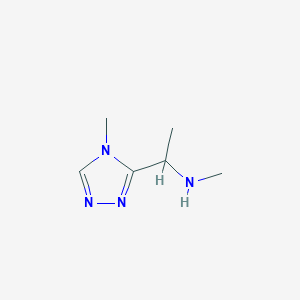

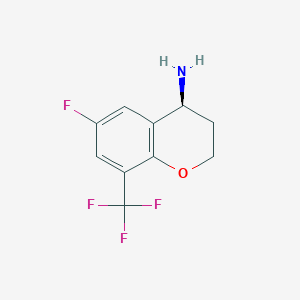
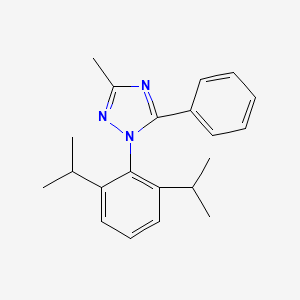
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
![N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B15238560.png)
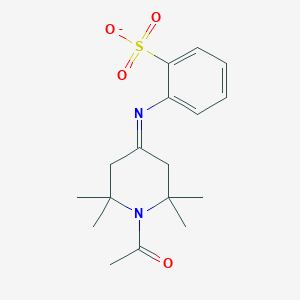
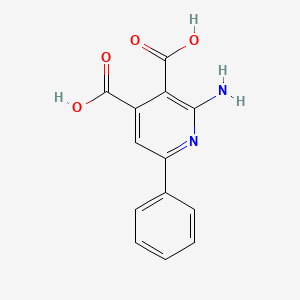
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15238598.png)

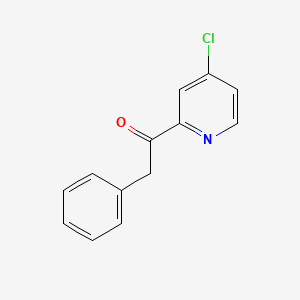
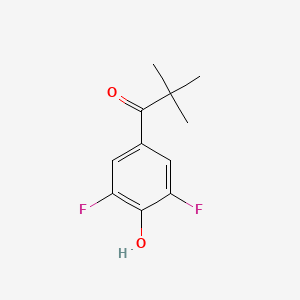
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)
